BenchChemオンラインストアへようこそ!

{[1,2,4]Triazolo[1,5-a]pyrazin-8-yl}methanol

TRPM8 antagonism Pain and inflammation Ion channel pharmacology

Choose {[1,2,4]Triazolo[1,5-a]pyrazin-8-yl}methanol for its validated TRPM8 antagonism (IC50 72 nM) with >228-fold selectivity over TRPA1. Unlike 8-amino analogs that require costly Pd-catalyzed amination, this compound is accessed via a high-yield chemoselective reduction route, eliminating palladium contamination risk. The hydroxymethyl handle enables rapid SAR through esterification, etherification, or oxidation. Directly linked to patent EP2817310 as a key intermediate for SYK/GCN2 kinase inhibitor series, this building block accelerates lead optimization while providing a clear IP landscape.

Molecular Formula C6H6N4O
Molecular Weight 150.14 g/mol
Cat. No. B13195754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{[1,2,4]Triazolo[1,5-a]pyrazin-8-yl}methanol
Molecular FormulaC6H6N4O
Molecular Weight150.14 g/mol
Structural Identifiers
SMILESC1=CN2C(=NC=N2)C(=N1)CO
InChIInChI=1S/C6H6N4O/c11-3-5-6-8-4-9-10(6)2-1-7-5/h1-2,4,11H,3H2
InChIKeyWUKDFKDCSWTNJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{[1,2,4]Triazolo[1,5-a]pyrazin-8-yl}methanol (CAS 2059999-24-3): Procurement-Relevant Baseline for a Multifunctional Triazolopyrazine Building Block


{[1,2,4]Triazolo[1,5-a]pyrazin-8-yl}methanol is a heterocyclic compound belonging to the [1,2,4]triazolo[1,5-a]pyrazine class, characterized by a fused triazole-pyrazine core bearing a hydroxymethyl substituent at the 8-position . With molecular formula C6H6N4O and a molecular weight of 150.14 g/mol, this compound serves as a versatile intermediate for medicinal chemistry programs targeting kinases, transient receptor potential (TRP) channels, and other therapeutically relevant proteins [1]. Its value proposition for procurement lies in demonstrable potency differentiation against TRPM8, synthetic yield advantages over alternative 8-substituted analogs, and its documented role as a key intermediate in patented inhibitor series.

Why 8-Substituted Triazolopyrazine Analogs Cannot Be Interchanged: The Case for {[1,2,4]Triazolo[1,5-a]pyrazin-8-yl}methanol


The [1,2,4]triazolo[1,5-a]pyrazine scaffold exhibits extreme sensitivity to the nature of the 8-position substituent, with relatively minor structural modifications producing orders-of-magnitude differences in target potency and synthetic tractability. For instance, replacing the 8-hydroxymethyl group with an 8-amino substituent redirects pharmacological activity away from TRPM8 antagonism toward adenosine receptor binding (Ki = 280 nM at A2A) [1], while the 8-hydroxymethyl analog maintains a distinct TRPM8 antagonist profile (IC50 = 72 nM) [2]. Furthermore, the synthetic accessibility of 8-amino derivatives via Buchwald-Hartwig amination of 8-halo precursors introduces additional cost, lower typical yields, and palladium contamination risks absent from the chemoselective reduction route that delivers the methanol analog [3]. These differences render simple in-class substitution scientifically and economically invalid.

Quantitative Differentiation of {[1,2,4]Triazolo[1,5-a]pyrazin-8-yl}methanol from Closest Analogs: Evidence for Procurement Decisions


TRPM8 Antagonist Potency: 42-Fold Superiority Over a Structurally Related Triazolopyrazine Comparator

In a direct head-to-head comparison using the same assay format (antagonist activity at recombinant rat TRPM8 expressed in HEK293 cells, assessed as inhibition of icilin-induced intracellular calcium accumulation), {[1,2,4]triazolo[1,5-a]pyrazin-8-yl}methanol (CHEMBL4576619) demonstrated an IC50 of 72 nM [1], whereas the comparator triazolopyrazine derivative CHEMBL4636830 exhibited an IC50 of 3,000 nM [2]. This represents a 42-fold potency advantage for the target compound under matched experimental conditions.

TRPM8 antagonism Pain and inflammation Ion channel pharmacology

TRPM8/TRPA1 Selectivity: >228-Fold Selectivity Window Provides a Favorable Off-Target Profile

Counter-screening data from ChEMBL-curated BindingDB assays demonstrate that {[1,2,4]triazolo[1,5-a]pyrazin-8-yl}methanol exhibits an IC50 of 16,400 nM (16.4 µM) at recombinant rat TRPA1 [1], yielding a TRPM8/TRPA1 selectivity ratio of 228-fold (calculated as 16,400 nM / 72 nM). For context, the well-characterized TRPM8 antagonist AMG2850 has been reported to achieve >100-fold selectivity over TRPA1 (IC90 basis, rat TRPM8 IC90 = 204 ± 28 nM against icilin activation) [2]. While a direct head-to-head comparison is not possible due to differing assay endpoints (IC50 vs IC90, different compounds and laboratories), the 228-fold selectivity of the target compound compares favorably with the >100-fold threshold established by AMG2850, which is considered sufficient for target validation studies in neuropathic pain models.

TRP channel selectivity TRPA1 off-target screening Pain target validation

Synthetic Yield Advantage: Chemoselective Reduction Delivers Higher and More Reproducible Yields Than Nucleophilic Amination Routes

The synthesis of {[1,2,4]triazolo[1,5-a]pyrazin-8-yl}methanol via chemoselective reduction of the corresponding 8-carbaldehyde proceeds with isolated yields in the range of 85–93% . In contrast, the synthesis of the commonly considered alternative building block [1,2,4]triazolo[1,5-a]pyrazin-8-amine via Buchwald-Hartwig amination of 8-halo precursors (e.g., 8-bromo or 8-chloro derivatives) typically delivers isolated yields in the 34–87% range, with significant variability depending on substrate, catalyst loading, and reaction scale . The chemoselective reduction route also tolerates halogen substituents at C5 and C7 positions, enabling orthogonal late-stage diversification strategies that are incompatible with palladium-catalyzed amination conditions.

Synthetic chemistry Building block procurement Late-stage diversification

Documented Role as Key Intermediate in Patent-Protected SYK and GCN2 Kinase Inhibitor Series (EP2817310)

Patent EP2817310, filed by Merck Patent GmbH and titled '8-Substituted 2-Amino-[1,2,4]triazolo[1,5-a]pyrazines as SYK Tyrosine Kinase Inhibitors and GCN2 Serine Kinase Inhibitors,' explicitly claims compounds wherein the 8-position substituent includes hydroxymethyl and derivatives thereof [1]. {[1,2,4]Triazolo[1,5-a]pyrazin-8-yl}methanol serves as the direct synthetic precursor to multiple exemplified compounds within this patent family, with the hydroxymethyl group acting as a handle for further functionalization to generate the final 8-substituted 2-amino-[1,2,4]triazolo[1,5-a]pyrazines claimed as SYK and GCN2 inhibitors. This patent linkage confers procurement value for organizations pursuing SYK- or GCN2-targeted drug discovery (inflammatory diseases, metabolic disorders, oncology).

Kinase inhibitor synthesis SYK tyrosine kinase GCN2 serine kinase Patent-protected intermediates

Evidence-Based Application Scenarios for {[1,2,4]Triazolo[1,5-a]pyrazin-8-yl}methanol


TRPM8 Antagonist Hit-to-Lead Optimization in Pain and Inflammation Programs

With an IC50 of 72 nM at rat TRPM8 and >228-fold selectivity over TRPA1 [1][2], {[1,2,4]triazolo[1,5-a]pyrazin-8-yl}methanol is positioned as a high-quality starting point for medicinal chemistry optimization. The hydroxymethyl handle enables systematic SAR exploration through esterification, etherification, oxidation, or nucleophilic displacement, allowing rapid analog generation without resorting to costly palladium-catalyzed cross-coupling steps. Teams targeting neuropathic pain, inflammatory hyperalgesia, or cold allodynia should prioritize this compound over less potent or less selective triazolopyrazine alternatives.

SYK/GCN2 Dual Kinase Inhibitor Development Leveraging Patent-Linked Intermediate

Organizations pursuing SYK tyrosine kinase or GCN2 serine kinase inhibitor programs can leverage the established synthetic route from patent EP2817310, wherein {[1,2,4]triazolo[1,5-a]pyrazin-8-yl}methanol serves as a key intermediate for constructing the 8-substituted 2-amino-[1,2,4]triazolo[1,5-a]pyrazine scaffold [3]. This direct patent linkage reduces synthetic route development time, provides a known IP landscape, and offers a well-characterized intermediate with reliable supply chain availability. This compound is the logical procurement choice over generic 8-bromo or 8-chloro analogs that lack documented synthetic precedent in this specific inhibitor series.

Late-Stage Diversification Studies Requiring Orthogonal Functional Group Tolerance

The chemoselective reduction route that delivers {[1,2,4]triazolo[1,5-a]pyrazin-8-yl}methanol tolerates halogen substituents (Cl, F) at C5 and C7 positions . This orthogonal compatibility enables sequential diversification strategies where halogen substituents are retained during alcohol formation and subsequently exploited for cross-coupling reactions. Medicinal chemistry teams requiring multi-step synthetic sequences with minimal protecting group manipulation will find this building block superior to 8-amino analogs, which require protecting group strategies or harsher amination conditions that can compromise sensitive functional groups.

Quote Request

Request a Quote for {[1,2,4]Triazolo[1,5-a]pyrazin-8-yl}methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.